Homoserine lactone

Übersicht

Beschreibung

Homoserine lactone is a chemical compound that plays a crucial role in bacterial communication, particularly in quorum sensing. Quorum sensing is a mechanism by which bacteria coordinate their behavior based on population density through the production and detection of signaling molecules. This compound is a key signaling molecule in this process, especially among gram-negative bacteria. It consists of a this compound moiety bound to an acyl chain of variable length and composition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Homoserine lactone can be synthesized through various methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with hydrochloric acid in dioxane . Another method involves the small-scale synthesis of N-acyl-L-homoserine lactone standards using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered bacteria that can produce the compound in large quantities. These bacteria are typically cultured in bioreactors under controlled conditions to optimize the yield of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Homoserine lactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can participate in substitution reactions where the acyl chain is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-homoserine lactone and substituted homoserine lactones .

Wissenschaftliche Forschungsanwendungen

Quorum Sensing Modulation

Quorum Sensing Mechanism

AHLs serve as signaling molecules in QS, enabling bacteria to coordinate activities based on population density. This mechanism is crucial for biofilm formation, virulence factor production, and bioluminescence in various bacterial species.

Applications in Pathogen Control

Research has shown that synthetic AHL analogues can modulate QS in pathogenic bacteria. For instance, studies have identified AHL analogues capable of inhibiting QS in oral pathogens like Porphyromonas gingivalis and Fusobacterium nucleatum, which are implicated in periodontal diseases .

Table 1: Effects of AHL Analogues on Pathogenic Bacteria

| AHL Analogue | Target Pathogen | Effect |

|---|---|---|

| N-hexanoyl-DL-homoserine | P. gingivalis | Inhibits biofilm formation |

| N-decanoyl-DL-homoserine | F. nucleatum | Reduces virulence factor expression |

| N-dodecanoyl-DL-homoserine | Streptococcus oralis | Disrupts cell communication |

Pharmacological Applications

Therapeutic Potential

HSLs and their derivatives have shown promise as therapeutic agents due to their ability to interfere with bacterial communication. For example, N-acyl homoserine lactone analogues have been investigated for their anxiolytic, anti-inflammatory, and antimicrobial properties .

Case Study: Antimicrobial Properties

In a study examining the antimicrobial effects of AHLs against biofilms formed by oral bacteria, researchers found that certain AHLs could significantly reduce biofilm viability and disrupt established biofilms. This suggests potential applications in treating chronic infections associated with biofilm-forming pathogens .

Biotechnological Applications

Bioremediation and Biosurfactants

AHLs play a role in the production of biosurfactants, which are surface-active compounds that can enhance the biodegradation of environmental pollutants. For instance, rhamnolipids produced by non-pathogenic bacteria have been shown to possess antimicrobial properties against oral pathogens, indicating their potential use in bioremediation efforts .

Table 2: Biotechnological Applications of AHLs

| Application | Description | Example Organism |

|---|---|---|

| Bioremediation | Use of biosurfactants to degrade pollutants | Burkholderia thailandensis |

| Antimicrobial Agents | Inhibition of pathogenic biofilms | Pseudomonas aeruginosa |

| Signal Molecule Mimics | Development of synthetic AHL analogues | Various pathogenic bacteria |

Wirkmechanismus

Homoserine lactone exerts its effects by binding to specific receptor proteins in bacteria, such as the LuxR family of transcription factors. Upon binding, these receptors undergo conformational changes that enable them to regulate the expression of target genes involved in various cellular processes, including virulence, biofilm formation, and motility. This mechanism allows bacteria to coordinate their behavior in response to changes in population density and environmental conditions .

Vergleich Mit ähnlichen Verbindungen

Homoserine lactone is part of a broader class of signaling molecules known as N-acyl homoserine lactones. Similar compounds include:

3-oxo-dodecanoyl this compound: Produced by Pseudomonas aeruginosa, it regulates virulence.

N-butyryl this compound: Involved in quorum sensing in various gram-negative bacteria.

N-hexanoyl this compound: Another quorum sensing molecule with a shorter acyl chain.

Uniqueness: this compound is unique due to its versatility in quorum sensing and its ability to modulate a wide range of bacterial behaviors. Its structural diversity, with variations in the acyl chain length and composition, allows for specific and fine-tuned signaling in different bacterial species .

Biologische Aktivität

Homoserine lactone (HSL), particularly in the form of N-acyl homoserine lactones (AHLs), plays a significant role in bacterial communication through quorum sensing. This article explores the biological activity of this compound, emphasizing its implications in various biological systems, including its effects on parasitic infections, plant growth modulation, and oral biofilm formation.

Overview of this compound

Homoserine lactones are signaling molecules produced by many Gram-negative bacteria. They are crucial for regulating gene expression related to virulence, biofilm formation, and other community behaviors in response to population density. The structural diversity of AHLs, which includes variations in the acyl chain length and saturation, allows for a wide range of biological activities.

1. Anthelmintic Properties

Recent studies have identified AHLs as potential anti-schistosomal agents. For instance, a racemic N-acyl homoserine compound demonstrated significant efficacy against all lifecycle stages of Schistosoma mansoni, with effective concentrations (EC50) ranging from 4.3 to 8.3 μM depending on the lifecycle stage . Further modifications to the lactone ring enhanced its activity, suggesting that structural alterations can optimize therapeutic effects against parasitic infections.

| Compound Type | EC50 (μM) | Lifecycle Stage |

|---|---|---|

| Racemic N-acyl HSL | 4.7 | Schistosomula |

| Racemic N-acyl HSL | 4.3 | Juvenile Worms |

| Racemic N-acyl HSL | 8.3 | Adult Worms |

2. Plant Growth Modulation

AHLs also influence plant growth responses. In studies involving Arabidopsis thaliana and Medicago truncatula, exposure to various AHLs resulted in biphasic growth patterns, indicating that these compounds can modulate plant development depending on their concentration and stereochemistry . Specifically, l-homoserine exhibited similar growth effects as its lactone counterpart, underscoring the significance of chemical structure in biological activity.

| Plant Species | AHL Type | Growth Response |

|---|---|---|

| Arabidopsis thaliana | d-homoserine | Similar to d-analogue |

| Medicago truncatula | AHL Hydrolysis Product | Biphasic Growth |

3. Oral Biofilm Formation

In the context of oral health, AHLs are implicated in biofilm formation by pathogenic bacteria such as Porphyromonas gingivalis. The enzyme AHL-lactonase Aii20J significantly reduced biofilm formation in vitro, demonstrating the potential for manipulating quorum sensing pathways to control oral infections . This suggests that targeting AHL signaling could be a novel strategy for preventing periodontal diseases.

Study on Anthelmintic Activity

Whiteland et al. (2020) explored the anti-schistosomal properties of N-acyl homoserine lactones and their analogues. The study highlighted how structural modifications could enhance efficacy against S. mansoni, paving the way for new treatments for schistosomiasis .

Plant Interaction Studies

Research conducted by Galloway et al. (2012) documented how plants respond to bacterial AHLs, revealing that specific structural features of these compounds are crucial for their interaction with plant receptors . This interaction not only affects plant growth but also indicates a complex relationship between microbial signaling and plant health.

Eigenschaften

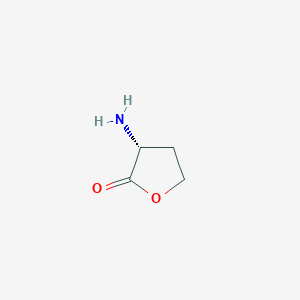

IUPAC Name |

(2-oxooxolan-3-yl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Homoserine lactone itself doesn't directly interact with targets in the same way that N-acyl homoserine lactones (AHLs) do. AHLs, a class of signaling molecules derived from HSL, are crucial in bacterial quorum sensing (QS). These molecules bind to specific receptor proteins, typically LuxR-type transcriptional regulators, within the bacteria. This binding triggers a cascade of events, leading to the regulation of gene expression and influencing various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence [, , , , ].

A: this compound (HSL) has the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol. While specific spectroscopic data isn't extensively provided in the provided research, HSL structure is characterized by its lactone ring and a pendant primary amine group. Variations in the acyl chain length and modifications at the C3 position of the lactone ring give rise to a diverse range of AHLs [, , ].

A: The length of the acyl side chain significantly impacts AHL activity and stability. Research shows that longer acyl chains (C8-C14) are associated with increased stability and slower degradation rates []. Additionally, AHLs with longer acyl chains tend to be less susceptible to pH-dependent lactonolysis, a process that inactivates AHLs by opening their lactone ring []. This stability is crucial for AHLs to function effectively as signaling molecules in various environments [].

ANone: Researchers employ various techniques to detect, characterize and quantify HSL and AHLs. Common methods include:

- Biosensors: Genetically engineered bacteria, such as Agrobacterium tumefaciens NTL4(pZLR4) and Chromobacterium violaceum CV026, are widely used to detect AHLs, particularly those with longer acyl chains [, , ]. These biosensors produce a detectable signal, like bioluminescence or color change, in response to specific AHLs.

- Thin-Layer Chromatography (TLC): TLC separates AHLs based on their polarity and can be coupled with biosensor overlays for detection [, , ]. This method is relatively simple and cost-effective.

- High-Performance Liquid Chromatography (HPLC): Coupled with Mass Spectrometry (MS), HPLC-MS offers high sensitivity and specificity in identifying and quantifying various AHL molecules present in samples [, , , ]. This technique is essential for analyzing complex AHL mixtures.

ANone: Modifications to the basic HSL structure, particularly in the acyl side chain, dramatically influence AHL activity, potency, and selectivity.

- Chain length: AHLs with acyl side chains between 11-13 carbons exhibit optimal immunosuppressive activity [].

- C3 Substitution: The presence of a 3-oxo or 3-hydroxy group on the acyl chain is crucial for both anticancer and QS signaling activities [].

- Chirality: In some cases, the stereochemistry at the C3 position can significantly influence activity. For instance, the S enantiomer of N-(3-oxo-octanoyl)this compound exhibits higher growth-promoting effects in sugarcane compared to the R enantiomer [].

A: Quorum quenching is a promising approach to control bacterial infections by disrupting bacterial communication mediated by AHLs [, ]. This disruption can disarm the bacteria, making them less pathogenic.

- Lactonases: Enzymes like SsoPox from Sulfolobus solfataricus can effectively degrade AHLs, including those involved in Pseudomonas aeruginosa virulence []. Immobilizing these enzymes on membranes can further enhance their efficacy in attenuating virulence factor production [].

A: Plants can sense and respond to bacterial AHLs, influencing their growth and development. For example, N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) and N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) can promote primary root elongation in Arabidopsis thaliana [].

- GCR1 and GPA1: The G-protein-coupled receptor GCR1 and the Gα subunit GPA1 play crucial roles in mediating this AHL-induced root elongation. Mutants lacking functional GCR1 or GPA1 exhibit insensitivity to AHL-mediated root growth promotion []. These findings suggest the involvement of a G-protein signaling pathway in plant responses to bacterial AHLs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.